Megastigmatrienone A
CAS No.: 5492-79-5
Cat. No.: VC3845600
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5492-79-5 |
|---|---|
| Molecular Formula | C13H18O |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7+ |
| Standard InChI Key | CBQXHTWJSZXYSK-DVIJZSFDSA-N |
| Isomeric SMILES | C/C=C/C=C/1\C(=CC(=O)CC1(C)C)C |
| SMILES | CC=CC=C1C(=CC(=O)CC1(C)C)C |
| Canonical SMILES | CC=CC=C1C(=CC(=O)CC1(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Stereochemical Configuration
Megastigmatrienone A is systematically named (4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one , reflecting its conjugated diene system and substituted cyclohexenone backbone. The stereochemical descriptor Z in position 4 and E in the butenylidene moiety creates a rigid, planar conformation that influences intermolecular interactions. The compound’s isomeric SMILES representation, , underscores the spatial arrangement of its functional groups .
Isomeric Variants and Nomenclature Challenges
The term "Megastigmatrienone" encompasses multiple isomeric forms, leading to nomenclature inconsistencies across sources. For instance, CAS Registry 38818-55-2 corresponds to (7E)-4,7,9-megastigmatrien-3-one , while 5492-79-5 refers to Tabanone, a synonym for Megastigmatrienone A . These discrepancies arise from differences in double-bond positioning and substituent orientation, necessitating careful verification of structural identifiers in experimental contexts.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 190.28 g/mol | |
| Topological Polar Surface Area | 17.1 Ų | |
| XLogP | 2.60 | |
| Rotatable Bonds | 1 | |
| Boiling Point (predicted) | 320–325°C |
The compound’s moderate lipophilicity () facilitates membrane permeability, while its low polar surface area (17.1 Ų) aligns with observed blood-brain barrier penetration capabilities . Gas chromatography studies on non-polar columns report Kovats retention indices of 1473 (CP Sil 8 CB) and 1435 (HP-1) , critical for analytical identification in complex mixtures.
Synthetic Routes and Natural Occurrence
Biosynthetic Origins
Megastigmatrienone A occurs naturally in Styrax officinalis (storax) leaves, where its concentration varies with phenological stages . Volatile oil extracts from mature leaves show elevated yields, suggesting enzymatic activation during late growth phases .
Industrial Synthesis and Modification
Patent CN104312723A discloses a microwave-assisted method to optimize the isomer ratio of Megastigmatrienone derivatives. By irradiating crude extracts at 2.45 GHz for 5–10 minutes, technicians enhance the proportion of aroma-active isomers, improving sensory profiles in tobacco products. This process increases the relative abundance of trans-configured isomers by 12–18%, as quantified via GC-MS .
Analytical Characterization
Spectroscopic Profiles
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Mass Spectrometry: The base peak at 175 corresponds to the loss of a methyl group () from the molecular ion ( 190) .
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Infrared Spectroscopy: Strong absorption at 1685 cm⁻¹ confirms the α,β-unsaturated ketone moiety .
Chromatographic Behavior
| Column Type | Active Phase | Retention Index | Conditions |
|---|---|---|---|
| Capillary | CP Sil 8 CB | 1473 | H₂ carrier, 3°C/min ramp |
| Capillary | HP-1 | 1435 | He carrier, 4°C/min ramp |
Pharmacokinetic and ADMET Profiles
| ADMET Property | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | High | 99.51% |
| Blood-Brain Barrier Penetration | Moderate | 72.50% |
| CYP2D6 Inhibition | Likely | 93.64% |
| P-glycoprotein Substrate | Unlikely | 92.67% |
The compound’s favorable bioavailability (72.86% predicted) and mitochondrial localization tendency (59.79%) suggest potential therapeutic applications, though its inhibition of hepatic enzymes like CYP2D6 necessitates caution in drug co-administration scenarios.
Industrial Applications
Flavor and Fragrance Industry
As a key component in tobacco flavoring, Megastigmatrienone A contributes woody, amber-like undertones. Adjusting the Z:E isomer ratio from 1:2 to 1:4 intensifies smoky aroma perceptions, as validated by sensory panels in patent trials .
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